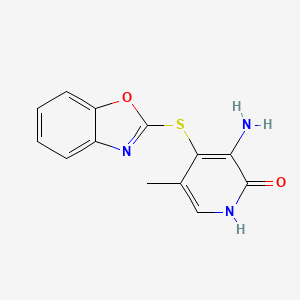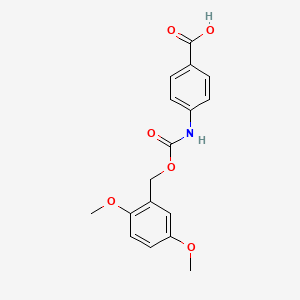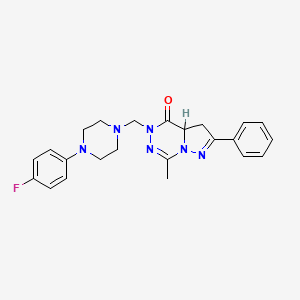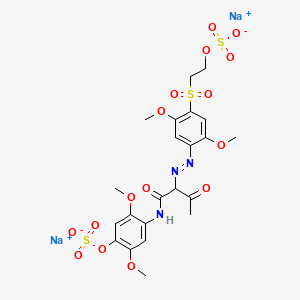
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple functional groups, including methoxy, sulphooxy, and azo groups, which contribute to its diverse reactivity and applications.
Métodos De Preparación
The synthesis of 2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt involves several steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 2-(sulphooxy)ethylsulphonylbenzene to form the azo compound.
Introduction of the Butyramide Group: The azo compound is then reacted with 3-oxobutyric acid to introduce the butyramide group.
Sulphonation: The final step involves the sulphonation of the phenyl rings to introduce the sulphooxy groups, resulting in the formation of the sodium salt.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Análisis De Reacciones Químicas
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and azo groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding amine derivatives.
Substitution: The sulphooxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Aplicaciones Científicas De Investigación
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activities.
Pathways: It can influence various biochemical pathways, including oxidative stress, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
2-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-N-(2,5-dimethoxy-4-(sulphooxy)phenyl)-3-oxobutyramide, sodium salt can be compared with similar compounds such as:
- Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)-ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]-phenyl]azo]naphthalene-2,7-disulphonate .
- 4-[4-[[2,5-dimethoxy-4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid, sodium salt .
These compounds share similar functional groups and chemical properties but differ in their specific structures and applications. The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of applications.
Propiedades
Número CAS |
93962-60-8 |
|---|---|
Fórmula molecular |
C22H25N3Na2O16S3 |
Peso molecular |
729.6 g/mol |
Nombre IUPAC |
disodium;2-[4-[[1-(2,5-dimethoxy-4-sulfonatooxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-2,5-dimethoxyphenyl]sulfonylethyl sulfate |
InChI |
InChI=1S/C22H27N3O16S3.2Na/c1-12(26)21(22(27)23-13-8-17(38-4)18(10-15(13)36-2)41-44(33,34)35)25-24-14-9-19(39-5)20(11-16(14)37-3)42(28,29)7-6-40-43(30,31)32;;/h8-11,21H,6-7H2,1-5H3,(H,23,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
Clave InChI |
HCZDMGCKSQELBS-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)OS(=O)(=O)[O-])OC)N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


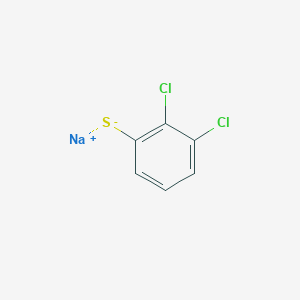
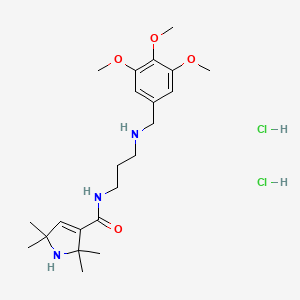
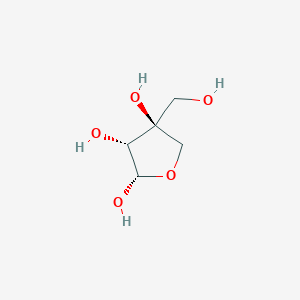

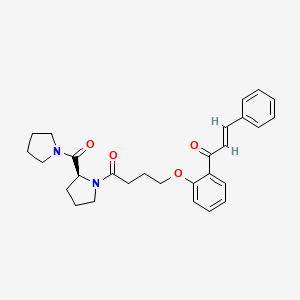


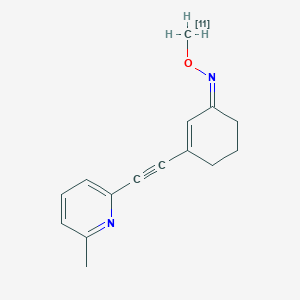
![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)

![1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12718200.png)
